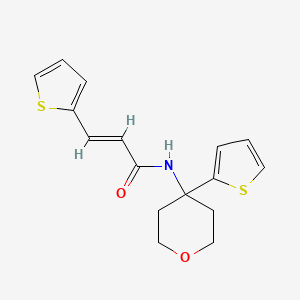

(E)-3-(thiophen-2-yl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acrylamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(E)-3-(thiophen-2-yl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acrylamide is a useful research compound. Its molecular formula is C16H17NO2S2 and its molecular weight is 319.44. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

(E)-3-(thiophen-2-yl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acrylamide, a compound with potential pharmacological applications, has been studied for its biological activities, particularly its antinociceptive effects. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

The compound is a derivative of acrylamide and features a complex structure that includes thiophene and tetrahydropyran moieties. Its synthesis involves the condensation of thiophene derivatives with tetrahydropyran-based amines, yielding a product that exhibits significant biological properties.

Antinociceptive Activity

Recent studies have focused on the antinociceptive effects of (E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide (DM497), which shares structural similarities with the compound . Research indicates that DM497 demonstrates significant pain-relieving properties in mouse models of neuropathic pain induced by oxaliplatin. The effectiveness of DM497 was evaluated using electrophysiological techniques to assess its action on nicotinic acetylcholine receptors (nAChRs), particularly the α7 and α9α10 subtypes, as well as voltage-gated N-type calcium channels (CaV2.2) .

Table 1: Summary of Antinociceptive Studies on DM497

The antinociceptive effects are attributed to the modulation of nAChRs and inhibition of calcium channels. Specifically, DM497 enhances α7 nAChR activity, which is known to play a role in pain modulation, while also inhibiting CaV2.2 channels, contributing to its analgesic effects . This dual mechanism suggests that compounds like DM497 could be potential candidates for developing new analgesics.

Case Studies and Research Findings

- Study on Pain Relief : In a controlled study, DM497 was administered to mice suffering from neuropathic pain. The results showed a marked decrease in pain sensitivity, indicating its potential utility in treating chronic pain conditions .

- Electrophysiological Evidence : Electrophysiological recordings demonstrated that DM497 significantly increased the current through α7 nAChRs while decreasing calcium influx through CaV2.2 channels, providing insight into its mechanism as an analgesic agent .

- Comparative Analysis : Comparisons with other compounds such as DM490 (a furan derivative) revealed that while both compounds exhibit similar activities, their mechanisms may differ, emphasizing the importance of structure in pharmacological efficacy .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antinociceptive Activity

Research has demonstrated the potential of (E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide, a structural analog, in exhibiting antinociceptive properties. A study utilized a mouse model to assess its efficacy against oxaliplatin-induced neuropathic pain. The findings revealed that the compound modulates the α7 nicotinic acetylcholine receptor and voltage-gated N-type calcium channels, leading to significant pain relief .

Anticancer Activity

The anticancer properties of thiophene-containing compounds have been extensively studied. Similar derivatives have shown cytotoxic effects against various cancer cell lines, including colon (HCT116), lung (A549), and breast cancer cells. Notably, certain derivatives exhibited IC50 values lower than established chemotherapeutics, indicating their potential as effective anticancer agents. Mechanisms include apoptosis induction and cell cycle arrest through modulation of apoptotic factors .

Materials Science

Organic Electronics

Due to its conjugated structure, (E)-3-(thiophen-2-yl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acrylamide can be employed in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to facilitate efficient charge transport makes it suitable for electronic applications .

Conjugated Polymers

The compound serves as a building block for synthesizing conjugated polymers, which are vital in creating advanced materials for electronics and optoelectronics. The unique combination of thiophene and pyridine rings enhances the electronic properties necessary for these applications .

Chemical Reactions

The compound can undergo various chemical reactions that further expand its utility:

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Thiophene rings can be oxidized to form sulfoxides or sulfones. | m-Chloroperbenzoic acid, hydrogen peroxide |

| Reduction | The acrylamide group can be reduced to form the corresponding amine. | Lithium aluminum hydride, sodium borohydride |

| Substitution | The pyridine ring can undergo electrophilic substitution reactions. | Bromine, iodine under acidic conditions |

Study on Antinociceptive Properties

A significant study investigated the antinociceptive properties of (E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide in a mouse model. The results indicated that the compound effectively reduced pain through specific receptor modulation .

Cancer Cell Line Testing

Another research effort focused on testing various derivatives against multiple cancer cell lines. Results showed promising cytotoxicity with mechanisms involving apoptosis induction and cell cycle arrest, highlighting the compound's potential as an anticancer agent .

Eigenschaften

IUPAC Name |

(E)-3-thiophen-2-yl-N-(4-thiophen-2-yloxan-4-yl)prop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2S2/c18-15(6-5-13-3-1-11-20-13)17-16(7-9-19-10-8-16)14-4-2-12-21-14/h1-6,11-12H,7-10H2,(H,17,18)/b6-5+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STOFDABDGKJPBM-AATRIKPKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C2=CC=CS2)NC(=O)C=CC3=CC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCC1(C2=CC=CS2)NC(=O)/C=C/C3=CC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.